Fmoc-D-phe(3-ome)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

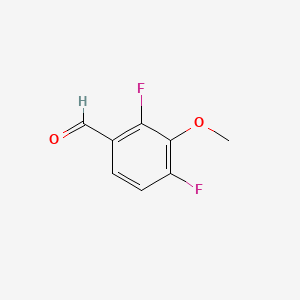

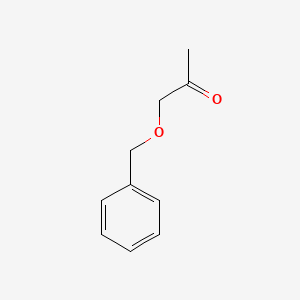

Fmoc-D-phe(3-ome)-OH is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrogel Formation and Self-Assembly

- Self-Assembly and Hydrogelation : Fluorenylmethoxycarbonyl (Fmoc) protected aromatic amino acids, like Fmoc-D-phe(3-ome)-OH, are highly effective as low molecular weight hydrogelators. Research shows that modifications, like fluorination, significantly affect self-assembly and hydrogelation behaviors. These compounds can spontaneously form fibrils that create a hydrogel network in water, with properties sensitive to factors like pH and solvent conditions (Ryan, Doran, Anderson, & Nilsson, 2011).

Nanotechnology and Material Science

- Nanomaterial Development : this compound has been utilized to prepare and stabilize fluorescent silver nanoclusters within hydrogel matrices. This application is significant in the development of nanomaterials and in the study of their fluorescent properties (Roy & Banerjee, 2011).

Biomedical Applications

- Peptide Synthesis : This compound is used in protease-catalyzed peptide synthesis, providing insight into peptide bond formation and the efficiency of different enzymes in these reactions (Kuhl, Säuberlich, & Jakubke, 1992).

- Hybrid Hydrogel Development : Fmoc-protected amino acids have been used to develop hybrid hydrogels incorporating functionalized single-walled carbon nanotubes, contributing to the advancement in the field of hybrid nanomaterials (Roy & Banerjee, 2012).

Dynamic Combinatorial Libraries

- Enzyme-Driven Dynamic Peptide Libraries (eDPL) : These libraries are used to discover self-assembling nanostructures based on aromatic peptide derivatives, representing a novel approach in the evolution and selection of supramolecular peptide structures (Das, Hirsth, & Ulijn, 2009).

Mecanismo De Acción

Target of Action

The primary target of Fmoc-D-phe(3-ome)-OH is the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This compound is based on the Phe-Phe motif, which has gained popularity as a minimalist building block .

Mode of Action

This compound interacts with its targets through a process known as in situ enzymatic condensation . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .

Biochemical Pathways

The biochemical pathways affected by this compound involve the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These nanostructures have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of tuneable nanoscale morphologies . These morphologies are produced by the in situ enzymatic condensation of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the nature of X in the compound can regulate the relative contribution of π-stacking and H-bonding interactions, resulting in tuneable nanoscale morphologies .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-phe(3-ome)-OH plays a crucial role in biochemical reactions. It is a part of the Phe-Phe motif, a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The nature of these interactions can be regulated by the nature of the substituent groups, resulting in tunable nanoscale morphologies .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can deliver powerful and selective biological messages to cells . For instance, drugs can be loaded onto nanoparticles for slow release, and these can be entrapped in a hydrogel composed of this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of π-stacking and H-bonding interactions . These interactions can be regulated by the nature of the substituent groups, resulting in tunable nanoscale morphologies .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the use of homochiral or heterochiral Fmoc-tripeptide stereoisomers was not accompanied by cytotoxic effects on cells treated for 24 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, the use of D-amino acids in the sequence provided excellent protease stability, allowing for prolonged therapeutic effect as observed in vivo over several weeks .

Metabolic Pathways

This compound is involved in various metabolic pathways. Creation of new metabolic pathways is also possible to produce single amino acids of natural or “unnatural” origin .

Transport and Distribution

Its ability to self-assemble into nanostructures suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its ability to form nanostructures, it is plausible that it may be directed to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKQVAWYVGALAQ-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373266 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-04-8 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)

![2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1333967.png)